REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5]OCC1.[OH-:7].[Na+].[CH3:9][N:10]1[CH2:15][CH2:14][N:13]([C:16]2[CH:23]=[CH:22]C(C#N)=[CH:18][C:17]=2[C:24]([F:27])([F:26])[F:25])[CH2:12][CH2:11]1>O>[CH3:9][N:10]1[CH2:15][CH2:14][N:13]([C:16]2[CH:23]=[CH:22][C:5]([C:6]([OH:1])=[O:7])=[CH:18][C:17]=2[C:24]([F:27])([F:26])[F:25])[CH2:12][CH2:11]1 |f:1.2|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
11.25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=C(C=C(C#N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is shaken for 16 hours at 95° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated
|
Type
|
ADDITION
|
Details
|
The resulting residue is treated with water
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is treated with hot methanol
|
Type
|
FILTRATION
|
Details
|
the insoluble salt filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=C(C=C(C(=O)O)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |